molecular formula C3HBr2N3O2 B1436487 2,5-dibromo-4-nitro-1H-imidazole CAS No. 6154-30-9

2,5-dibromo-4-nitro-1H-imidazole

Cat. No. B1436487
CAS RN: 6154-30-9
M. Wt: 270.87 g/mol
InChI Key: ZGEMTDYSQTXJOF-UHFFFAOYSA-N
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Description

2,5-dibromo-4-nitro-1H-imidazole is an important intermediate in the synthesis of the bactericidal drug Delamanid . It is also used to synthesize other nitroimidazoles under development .


Synthesis Analysis

The synthesis of this compound involves dibromination of 4-nitroimidazole followed by selective debromination using an in situ reductive deiodination strategy . This process is facile, safe, and easy to scale up .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 270.87 . It has a melting point of >270 °C, a boiling point of 396℃, and a density of 2.575 . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis and Antibacterial/Antiparasitic Properties

  • One-Pot Catalyzed Synthesis for Antibacterial and Antiparasitic Activities : A study by Mathias et al. (2017) discussed an efficient one-pot method to synthesize 2,4-disubstituted 5-nitroimidazole derivatives with notable antibacterial and antiparasitic properties (Mathias et al., 2017).

Photochemical Behavior

  • Photochemical Rearrangement in Water-Containing Solutions : Pfoertner and Daly (1987) explored the photochemical behavior of 2-methyl-5-nitro-1H-imidazoles in water, leading to various compounds through photorearrangement (Pfoertner & Daly, 1987).

Structural and Synthetic Studies

  • Structural Analysis of Derivatives : Chauvière, Jaud, and Rameau (1995) examined the crystalline structures of imidazole derivatives synthesized from 2,4-dibromo-1-methyl-5-nitro-imidazole, revealing the specific substitutions and solid-state geometries (Chauvière et al., 1995).

Diverse Biological Activity

  • Review on Nitro-Imidazole Derivatives : Meher, Sethy, and Rao (2012) reviewed the application of nitroimidazole derivatives in various diseases, highlighting their use in antibacterial, antifungal, and anti-HIV treatments, among others (Meher et al., 2012).

Antiparasitic and Antimicrobial Activities

  • Synthesis and Biological Activity of Vinyl-Substituted Derivatives : Cavalleri, Volpe, and Arioli (1977) synthesized 2-nitro-1H-imidazoles with vinyl chains, showing significant antibacterial and antitrichomonal activity in mice (Cavalleri et al., 1977).

Synthesis Methodologies

  • Efficient Synthesis of 2-Nitro-1-Vinyl-1H-imidazole : Velez et al. (2022) presented an efficient method for synthesizing 2-nitro-1-vinyl-1H-imidazole, a compound showing potential in designing new drugs for Chagas disease (Velez et al., 2022).

Pharmacological Applications

  • Potential in Human African Trypanosomiasis Treatment : Trunz et al. (2011) synthesized a series of 1-aryl-4-nitro-1H-imidazoles, identifying promising leads for treating Human African Trypanosomiasis (Trunz et al., 2011).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a need for the development of a new drug that overcomes the antimicrobial resistance (AMR) problems . Therefore, there is an ongoing search for alternative 5-nitroimidazoles effective on anaerobic-resistant strains without serious adverse effects .

Biochemical Analysis

Biochemical Properties

2,5-Dibromo-4-nitro-1H-imidazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, this compound can interact with cytochrome P450 enzymes, leading to altered metabolic pathways. Additionally, it can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to modulate the expression of genes involved in oxidative stress response and apoptosis. It can also affect the activity of key signaling molecules such as kinases and phosphatases, thereby altering cellular responses to external stimuli . Furthermore, this compound can disrupt mitochondrial function, leading to changes in cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through covalent and non-covalent interactions. For example, this compound can inhibit enzyme activity by forming covalent bonds with catalytic residues, thereby blocking substrate access. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular function and overall biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Over time, the degradation products of this compound can accumulate, potentially leading to altered biological activity. Long-term studies have shown that prolonged exposure to this compound can result in persistent changes in cellular function, including sustained alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can exert beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dose range results in a significant shift from beneficial to adverse effects . These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, resulting in potential cytotoxicity. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization. Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its biochemical effects. For instance, the accumulation of this compound in mitochondria can lead to mitochondrial dysfunction and altered energy metabolism .

properties

IUPAC Name

2,4-dibromo-5-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBr2N3O2/c4-1-2(8(9)10)7-3(5)6-1/h(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEMTDYSQTXJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N1)Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBr2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210529
Record name Imidazole, 2,4-dibromo-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6154-30-9
Record name Imidazole, 2,4-dibromo-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006154309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6154-30-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imidazole, 2,4-dibromo-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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